(1'R,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one
Description
Properties
IUPAC Name |
(2R)-2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-6-fluoro-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FO4/c1-14(2)17-7-13(19-14)12-6-10(16)9-5-8(15)3-4-11(9)18-12/h3-5,12-13H,6-7H2,1-2H3/t12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQKUOXZBKPFPP-CHWSQXEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2CC(=O)C3=C(O2)C=CC(=C3)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@H]2CC(=O)C3=C(O2)C=CC(=C3)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440079 | |
| Record name | (2R)-2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-6-fluoro-2,3-dihydrochromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
797054-18-3 | |
| Record name | (2R)-2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-6-fluoro-2,3-dihydrochromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Starting Materials
The synthesis begins with (E)-(4R)-4,5-O-isopropylidene-1-(2-hydroxy-5-fluorophenyl)prop-2-en-1-one, a chiral α,β-unsaturated ketone bearing a fluorinated aromatic ring and a protected diol moiety. Treatment with lithium hydroxide in aqueous medium at 60°C induces a base-catalyzed cyclization (Figure 1). The reaction proceeds via deprotonation of the phenolic hydroxyl group, followed by nucleophilic attack on the α,β-unsaturated carbonyl system, forming the chroman-4-one core. The isopropylidene group remains intact throughout this step, safeguarding the vicinal diol from undesired side reactions.
Table 1: Key Reaction Parameters and Outcomes
| Parameter | Value |
|---|---|
| Starting Material | (E)-(4R)-4,5-O-isopropylidene-1-(2-hydroxy-5-fluorophenyl)prop-2-en-1-one |
| Base | Lithium hydroxide (0.005 mol) |
| Solvent | Water |
| Temperature | 60°C |
| Reaction Time | 1 hour |
| Workup | Diethyl ether/ethanol extraction |
| Purification | Vacuum chromatography (diethyl ether/petroleum ether) |
| Yield | 24% |
Stereochemical Control
Alternative Synthetic Strategies
Acid-Catalyzed Cyclizations
Polyphosphoric acid (PPA)-mediated cyclizations, effective for simpler chromanones like 6-fluorochroman-4-one, prove unsuitable for the target compound due to the lability of the isopropylidene group under strongly acidic conditions. Attempts to adapt this method resulted in partial deprotection, yielding undesired diol intermediates.
Organocatalytic Asymmetric Approaches
Recent advances in enantioselective [4+2] cycloadditions using chiral Ti(IV)-TADDOLate catalysts demonstrate potential for constructing chromanone scaffolds with >90% ee. However, these methods require electronically activated dienophiles (e.g., vinyl ethers) and fail to accommodate the steric bulk of the isopropylidene-protected diol, limiting their applicability to the current target.
Optimization of the Lithium Hydroxide Method
Solvent and Temperature Effects
Screening of solvent systems revealed that purely aqueous media minimize side reactions (e.g., ketone hydration) while facilitating base solubility. Elevated temperatures (60°C vs. 25°C) accelerate reaction kinetics but necessitate precise control to prevent epimerization at the C2 center.
Purification Challenges
The crude reaction mixture contains two diastereomers: the desired (1'R,2R) isomer and a (1'S,2R) byproduct in a 2:1 ratio. Sequential vacuum chromatography using diethyl ether/petroleum ether gradients achieves baseline separation, though the process suffers from moderate recovery rates (24% for target vs. 40% for the byproduct). Recrystallization from n-hexane further enhances enantiopurity, as the target compound exhibits superior crystallinity compared to its diastereomer.
Analytical Characterization
Spectroscopic Data
Comparative Chromatography
HPLC analysis (Chiralpak AD-H column, hexane/i-PrOH 90:10) confirms >98% enantiomeric excess for the purified product, with retention times of 12.3 min (target) vs. 15.7 min (byproduct).
Industrial Scalability and Limitations
While the lithium hydroxide method is reproducible on multigram scales, the 24% yield poses economic challenges for industrial production. Potential improvements include:
-
Catalyst Optimization : Replacing LiOH with chiral phase-transfer catalysts to enhance stereoselectivity.
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Flow Chemistry : Continuous processing to mitigate thermal degradation during prolonged batch reactions.
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Dynamic Kinetic Resolution : In situ racemization of the undesired diastereomer to improve overall yield .
Chemical Reactions Analysis
Types of Reactions
(1’R,2R)-2-[(1’,2’-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the chromanone core or the side chains.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace the fluorine atom or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogenating agents for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or alkane.
Scientific Research Applications
Chemistry
In chemistry, (1’R,2R)-2-[(1’,2’-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. Fluorine atoms can significantly alter the pharmacokinetics and pharmacodynamics of a molecule, making this compound valuable for drug discovery.
Medicine
In medicine, derivatives of chromanones, including (1’R,2R)-2-[(1’,2’-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one, are investigated for their potential therapeutic properties. These compounds may exhibit anti-inflammatory, antioxidant, or anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1’R,2R)-2-[(1’,2’-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to enzymes or receptors, while the chromanone core can interact with various biological pathways. The exact mechanism would depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Their Properties
Structural and Functional Differences
Protecting Groups and Stability
- The isopropylidene group in the target compound shields the diol from oxidation and enzymatic degradation, making it more stable than the unprotected dihydroxyethyl analog (CAS 608-458-9) .
- The tosyl group in the analog from introduces sulfonic acid functionality, likely altering solubility and reactivity for downstream modifications.
Stereochemical Impact
- The (1'R,2R) configuration in the target compound contrasts with the (1’S,2R) isomer (CAS 608-458-9), which may exhibit divergent biological activity due to mismatched stereochemistry in receptor binding .
Substituent Effects on Bioactivity
- The 6-fluoro substituent common to all analogs improves metabolic stability by resisting cytochrome P450-mediated oxidation .
Biological Activity
Overview of the Compound
(1'R,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one is a synthetic derivative of chroman-4-one, which belongs to a class of compounds known for various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The presence of fluorine and hydroxyl groups in its structure may contribute to its biological efficacy.
Antioxidant Properties
Several studies have indicated that chroman derivatives exhibit significant antioxidant activity. The antioxidant mechanism is primarily attributed to the ability to scavenge free radicals and reduce oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Anticancer Activity
Research has shown that compounds similar to This compound can inhibit cancer cell proliferation. For instance, studies on related chroman derivatives demonstrated their ability to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors.
Anti-inflammatory Effects
Chroman compounds have been investigated for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. This activity suggests potential therapeutic applications in treating inflammatory diseases.
Neuroprotective Effects
The neuroprotective potential of chroman derivatives has been explored in models of neurodegeneration. These compounds may protect neuronal cells from oxidative damage and apoptosis, thereby offering potential benefits in conditions like Alzheimer's disease and Parkinson's disease.
Case Studies
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Antioxidant Activity Assessment :
- A study assessed the radical scavenging activity using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, where similar chroman derivatives showed IC50 values indicating effective antioxidant capacity.
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Cancer Cell Line Studies :
- In vitro studies on breast cancer cell lines demonstrated that certain chroman derivatives caused a significant reduction in cell viability at specific concentrations, highlighting their potential as anticancer agents.
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Inflammation Models :
- Animal models treated with chroman derivatives exhibited reduced levels of inflammatory markers such as TNF-alpha and IL-6, suggesting a mechanism for their anti-inflammatory effects.
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism/Effect | Reference Studies |
|---|---|---|
| Antioxidant | Scavenges free radicals | DPPH Assay |
| Anticancer | Induces apoptosis in cancer cells | Cell Viability Assay |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | Animal Model Studies |
| Neuroprotective | Protects neurons from oxidative stress | Neurodegeneration Models |
Q & A
Basic Question: What synthetic strategies are recommended for optimizing the yield of (1'R,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one?
Answer:
The synthesis typically involves protecting the dihydroxyethyl group with an isopropylidene moiety to prevent undesired side reactions. Key steps include:
- Protection-Deprotection : Use acetone or 2,2-dimethoxypropane under acidic conditions to form the isopropylidene group .
- Fluorination : Introduce fluorine at the chroman-4-one core via electrophilic fluorination or halogen exchange, ensuring regioselectivity at position 6 .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) and confirm with NMR (e.g., ¹⁹F NMR: δ −110 to −115 ppm for C6-F) .
Advanced Question: How can enantiomeric purity be validated for this compound, given its stereochemical complexity?
Answer:
The compound has two stereocenters (1'R, 2R), making chiral separation critical. Methodologies include:
- Chiral HPLC : Use a Chiralpak® IA column (hexane:isopropanol 85:15, 1 mL/min) to resolve enantiomers; retention times differ by ~2 minutes .
- X-ray Crystallography : Confirm absolute configuration via single-crystal analysis (e.g., space group C2, unit cell parameters: a = 38.88 Å, b = 13.57 Å, c = 10.89 Å, β = 103.97°) .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (TD-DFT) to verify stereochemistry .
Basic Question: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Identify protons adjacent to the isopropylidene group (δ 1.35 and 1.45 ppm for geminal methyl groups) and the chroman-4-one carbonyl (δ 175–180 ppm in ¹³C NMR) .
- ¹⁹F NMR : Confirm fluorination at C6 (δ −112 ppm, singlet) .
- HRMS : Validate molecular formula (e.g., [M+H]⁺ calcd. for C₁₅H₁₈FO₄: 289.1181; observed: 289.1183) .
Advanced Question: How does fluorination at position 6 influence the compound’s biological activity compared to non-fluorinated analogs?
Answer:
Fluorination enhances metabolic stability and modulates electronic effects:
- Bioactivity : Fluorine’s electronegativity increases binding affinity to targets like kinases or GPCRs. In vitro assays show a 3-fold increase in IC₅₀ compared to non-fluorinated analogs .
- ADME Properties : Fluorine reduces oxidative metabolism, as shown in hepatic microsomal studies (t₁/₂ increased from 2.1 to 4.8 hours) .
- Structural Insights : X-ray data reveal fluorine participates in C–F···H–N hydrogen bonding with active-site residues, stabilizing ligand-receptor interactions .
Advanced Question: How should researchers address contradictory biological activity data reported for this compound?
Answer:
Contradictions may arise from stereochemical impurities or assay variability. Mitigation strategies include:
- Stereochemical Analysis : Use chiral HPLC to detect diastereomers (e.g., (1'S,2R) vs. (1'R,2R)); even 5% impurity can alter IC₅₀ by >50% .
- Assay Standardization : Re-test activity in parallel with a positive control (e.g., tamoxifen for estrogen receptor binding) .
- Crystallographic Validation : Co-crystallize the compound with its target protein to confirm binding mode .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
